molecular formula C21H19N3O6S B5426566 4-[[(Z)-3-(1,3-benzodioxol-5-yl)-3-oxoprop-1-enyl]amino]-N-(3,4-dimethyl-1,2-oxazol-5-yl)benzenesulfonamide

4-[[(Z)-3-(1,3-benzodioxol-5-yl)-3-oxoprop-1-enyl]amino]-N-(3,4-dimethyl-1,2-oxazol-5-yl)benzenesulfonamide

Cat. No.: B5426566
M. Wt: 441.5 g/mol
InChI Key: VHTCWLXZAXZTTO-KTKRTIGZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[[(Z)-3-(1,3-benzodioxol-5-yl)-3-oxoprop-1-enyl]amino]-N-(3,4-dimethyl-1,2-oxazol-5-yl)benzenesulfonamide is a complex organic compound that features a benzodioxole moiety, an oxazole ring, and a benzenesulfonamide group

Preparation Methods

The synthesis of 4-[[(Z)-3-(1,3-benzodioxol-5-yl)-3-oxoprop-1-enyl]amino]-N-(3,4-dimethyl-1,2-oxazol-5-yl)benzenesulfonamide typically involves multiple steps, including the formation of the benzodioxole and oxazole rings, followed by their coupling with the benzenesulfonamide group. One common synthetic route involves the use of a Pd-catalyzed C-N cross-coupling reaction . Industrial production methods may involve optimization of these steps to increase yield and reduce costs.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The benzodioxole moiety can be oxidized under specific conditions.

    Reduction: The oxopropenyl group can be reduced to form different derivatives.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The compound exerts its effects primarily through interactions with cellular proteins and enzymes. It has been shown to cause cell cycle arrest and induce apoptosis in cancer cells by targeting microtubules and inhibiting their polymerization . This disrupts the mitotic process, leading to cell death.

Comparison with Similar Compounds

Similar compounds include other benzodioxole and oxazole derivatives, such as:

Properties

IUPAC Name

4-[[(Z)-3-(1,3-benzodioxol-5-yl)-3-oxoprop-1-enyl]amino]-N-(3,4-dimethyl-1,2-oxazol-5-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O6S/c1-13-14(2)23-30-21(13)24-31(26,27)17-6-4-16(5-7-17)22-10-9-18(25)15-3-8-19-20(11-15)29-12-28-19/h3-11,22,24H,12H2,1-2H3/b10-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHTCWLXZAXZTTO-KTKRTIGZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)NC=CC(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)N/C=C\C(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.